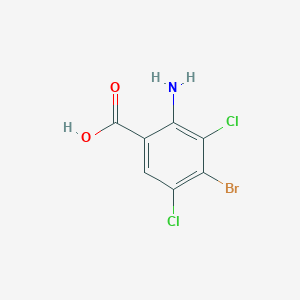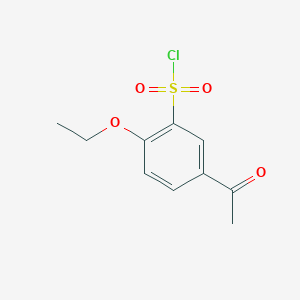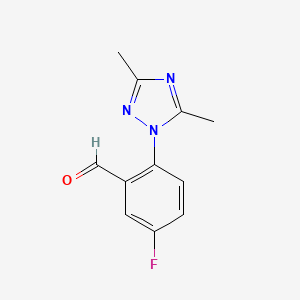
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a trifluoropropanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Nucleophilic Addition: The aldehyde group of 2-chloro-6-fluorobenzaldehyde undergoes nucleophilic addition with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form an intermediate alcohol.
Trifluoromethylation: The intermediate alcohol is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoropropanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
科学的研究の応用
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design.
類似化合物との比較
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole: A compound with similar structural features but different functional groups.
Flucloxacillin: A penicillin antibiotic with a similar phenyl ring structure but different functional groups and biological activity.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, along with a trifluoropropanol group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
特性
分子式 |
C9H7ClF4O |
|---|---|
分子量 |
242.60 g/mol |
IUPAC名 |
3-(2-chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7ClF4O/c10-6-2-1-3-7(11)5(6)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |
InChIキー |
MZMFFRJBLIMSNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(F)(F)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)


![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)




![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)
